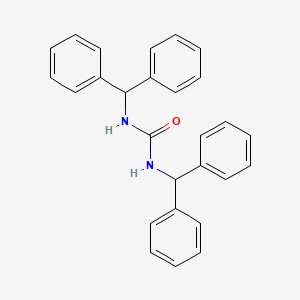
Urea, N,N'-bis(diphenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N,N’-bis(diphenylmethyl)- is a derivative of urea where both nitrogen atoms are substituted with diphenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-substituted ureas, including Urea, N,N’-bis(diphenylmethyl)-, can be achieved through the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method involves the reaction of diphenylmethylamine with phosgene to form the corresponding isocyanate, which then reacts with another equivalent of diphenylmethylamine to yield the desired urea derivative .
Industrial Production Methods: Industrial production of N-substituted ureas often involves the use of phosgene, despite its toxicity and environmental concerns. Alternative methods, such as the use of potassium isocyanate in water, have been developed to provide a more environmentally friendly and safer approach .
Chemical Reactions Analysis
Types of Reactions: Urea, N,N’-bis(diphenylmethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the diphenylmethyl groups can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylmethyl ketones, while reduction may produce diphenylmethylamines .
Scientific Research Applications
Urea, N,N’-bis(diphenylmethyl)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to protein denaturation and stabilization.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism by which Urea, N,N’-bis(diphenylmethyl)- exerts its effects involves its ability to form hydrogen bonds and van der Waals interactions with other molecules. This allows it to interact with proteins and other biological molecules, leading to changes in their structure and function. The compound can also act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
N,N’-Bis(diphenylmethyl)urea: Similar in structure but with different substituents on the nitrogen atoms.
N,N’-Diarylureas: These compounds have aryl groups instead of diphenylmethyl groups.
N,N’-Dialkylureas: These compounds have alkyl groups instead of diphenylmethyl groups
Uniqueness: Urea, N,N’-bis(diphenylmethyl)- is unique due to the presence of diphenylmethyl groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in specific applications where these properties are advantageous.
Properties
CAS No. |
6744-64-5 |
|---|---|
Molecular Formula |
C27H24N2O |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1,3-dibenzhydrylurea |
InChI |
InChI=1S/C27H24N2O/c30-27(28-25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)29-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H,(H2,28,29,30) |
InChI Key |
ZZKRJFDSNNESMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















